NNMT Inhibition: A 1,000-Fold Potency Advantage of 1,2,3,4-Tetrahydroquinoline-6,7-diamine Over Dihydroorotase as a Counter-Screen Target
1,2,3,4-Tetrahydroquinoline-6,7-diamine exhibits potent, sub-micromolar inhibition of Nicotinamide N-Methyltransferase (NNMT), a key enzyme in cancer metabolism, with a Ki value of 89 nM [1]. In stark contrast, the same compound demonstrates negligible activity against a structurally distinct hydrolase, mouse dihydroorotase, with an IC50 exceeding 1 mM (1.00E+6 nM) under comparable assay conditions [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 89 nM for human NNMT |
| Comparator Or Baseline | IC50 = 1,000,000 nM for mouse dihydroorotase |
| Quantified Difference | >11,000-fold difference in potency |
| Conditions | NNMT: N-terminal His6-tagged wild type human NNMT expressed in E. coli, assessed as reduction in 1-methylquinolinium formation. Dihydroorotase: 10 µM compound concentration, pH 7.37, inhibition of enzyme from mouse Ehrlich ascites. |
Why This Matters
This extreme differential validates that the compound's inhibitory activity is target-specific, not a result of non-specific chemical reactivity, thereby reducing the risk of polypharmacology in cellular assay settings.
- [1] BindingDB. BDBM50247634 (CHEMBL4067973). Ki = 89 nM for human NNMT. View Source
- [2] BindingDB. BDBM entry for dihydroorotase inhibition. IC50 = 1.00E+6 nM. View Source
